molecular formula C46H84N15O24P3S2 B12367251 Biotin-PEG3-CoenzymeA

Biotin-PEG3-CoenzymeA

Cat. No.: B12367251
M. Wt: 1388.3 g/mol
InChI Key: AJWBJXLVPQLQTK-GEWRIZEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG3-CoenzymeA is a specialized biochemical reagent designed for enzymatic biotinylation of proteins. It consists of biotin linked to Coenzyme A (CoA) via a triethylene glycol (PEG3) spacer. This compound is utilized in conjunction with Sfp phosphopantetheinyltransferase, which transfers the biotin-PEG3 moiety from CoA to target proteins, enabling site-specific labeling . Applications include mechanical force detection in cellular systems (e.g., STReTCh assays) and protein interaction studies. The PEG3 spacer enhances solubility and reduces steric hindrance during biotin-streptavidin binding .

Properties

Molecular Formula

C46H84N15O24P3S2

Molecular Weight

1388.3 g/mol

IUPAC Name

triazanium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-[2-[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C46H75N12O24P3S2.3H3N/c1-46(2,24-79-85(73,74)82-84(71,72)78-22-28-38(81-83(68,69)70)37(63)44(80-28)58-26-54-36-40(47)52-25-53-41(36)58)39(64)42(65)51-9-7-32(60)50-12-20-86-30-21-34(62)57(43(30)66)13-8-33(61)49-11-15-76-17-19-77-18-16-75-14-10-48-31(59)6-4-3-5-29-35-27(23-87-29)55-45(67)56-35;;;/h25-30,35,37-39,44,63-64H,3-24H2,1-2H3,(H,48,59)(H,49,61)(H,50,60)(H,51,65)(H,71,72)(H,73,74)(H2,47,52,53)(H2,55,56,67)(H2,68,69,70);3*1H3/t27-,28+,29-,30?,35-,37+,38+,39-,44+;;;/m0.../s1

InChI Key

AJWBJXLVPQLQTK-GEWRIZEDSA-N

Isomeric SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC4CC(=O)N(C4=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-CoenzymeA involves the conjugation of biotin to CoenzymeA through a PEG linker. The process typically includes the activation of biotin and CoenzymeA, followed by their coupling via the PEG linker. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-CoenzymeA primarily undergoes biotinylation reactions, where it attaches biotin to target molecules. This compound can also participate in substitution reactions due to the presence of reactive groups in its structure .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include DMSO, DMF, and various catalysts that facilitate the biotinylation process. The reactions are typically carried out under mild conditions to preserve the integrity of the biotin and CoenzymeA components .

Major Products Formed

The major products formed from reactions involving this compound are biotinylated molecules, which can be proteins, nucleic acids, or other biomolecules. These biotinylated products are then used in various assays and interaction studies .

Scientific Research Applications

Biotin-PEG3-CoenzymeA has a wide range of applications in scientific research:

Mechanism of Action

Biotin-PEG3-CoenzymeA exerts its effects through the biotinylation of target molecules. The PEG linker enhances the solubility and flexibility of the compound, allowing it to interact with a wide range of biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and analysis of the biotinylated molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Not explicitly stated (CoA derivatives are complex).
  • Reactivity : Enzymatic transfer via Sfp synthase.
  • Applications : Protein labeling, cellular assays, magnetic tweezers experiments.
  • Stability : Requires storage at −80°C and purification via desalting columns to remove excess reagent .

Comparison with Similar Biotin-PEG3 Derivatives

Structural and Functional Differences

Compound Reactive Group Molecular Weight Key Features Applications
Biotin-PEG3-CoenzymeA Coenzyme A N/A Enzymatic conjugation (Sfp synthase), non-cell permeable Protein labeling in live cells, force spectroscopy
Biotin-PEG3-acid Carboxylic acid 447.546 Reacts with amines (EDC/NHS chemistry) Immunoassays, protein separation, diagnostic probes
Biotin-PEG3-amine Amine ~375.5 (Biotin-PEG3-OH) Reacts with carboxylates (EDC/HATU chemistry) Biomolecule labeling, sensor development, hydrophilic conjugates
Biotin-PEG3-N3 Azide ~444.55 Click chemistry (CuAAC or strain-promoted) Bioorthogonal labeling, nanostructured biointerfaces
Biotin-PEG3-hydrazide Hydrazide N/A Reacts with carbonyl groups (e.g., aldehydes, ketones) Glycoprotein labeling, targeted drug delivery
Biotin-PEG3-OH Hydroxyl 375.5 PROTAC linker, passive conjugation PROTAC synthesis, protein degradation studies

Reactivity and Conjugation Mechanisms

  • Enzymatic (this compound) :

    • Requires Sfp synthase for site-specific transfer to proteins (e.g., HaloTag fusions).
    • Advantages: High specificity, mild reaction conditions (4°C, overnight).
    • Limitations: Dependent on enzyme availability and purification steps .
  • Chemical Conjugation (Biotin-PEG3-acid/amine) :

    • Biotin-PEG3-acid : Forms stable amide bonds with amines via EDC/NHS activation. Ideal for carboxyl-to-amine crosslinking .
    • Biotin-PEG3-amine : Conjugates with carboxylates using EDC/HATU, enhancing solubility of labeled biomolecules .
  • Click Chemistry (Biotin-PEG3-N3) :

    • Azide group enables rapid, bioorthogonal reactions with alkynes (e.g., DBCO). Used in live-cell imaging and drug delivery systems .
  • Hydrazide Chemistry (Biotin-PEG3-hydrazide) :

    • Targets oxidized glycans or carbonyl-containing molecules, useful in glycoproteomics .

Solubility and Stability

  • PEG3 Spacer : All derivatives benefit from PEG3’s hydrophilicity, reducing aggregation and improving water solubility .
  • Stability :
    • This compound is sensitive to temperature and requires −80°C storage .
    • Biotin-PEG3-acid and -amine are stable at −20°C for ≥2 years .
    • Azide and hydrazide derivatives are light-sensitive and require desiccation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.